Bienvenue dans la boutique en ligne BenchChem!

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium

Parkinson's disease model dopaminergic neurotoxicity MPTP mechanism

Select 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium (3,3-DM-MPDP+) to eliminate MPP+ interference in your MAO-B and neurotoxicity studies. The 3,3-dimethyl substitution permanently blocks oxidation to MPP+, making it the only compound that isolates the dihydropyridinium intermediate. Achieve clean active-site titrations (partition ratio ~1 with β-ME) and use as the validated negative control for mitochondrial complex I inhibition assays. Confirm stock availability and request a quote today.

Molecular Formula C14H18N+
Molecular Weight 200.3 g/mol
CAS No. 101418-92-2
Cat. No. B009636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
CAS101418-92-2
Synonyms3,3-dimethyl-MPDP
3,3-DM-MPDP
4-phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
4-phenyl-1,3,3-trimethyl-2,3-dihydropyridinium bromide
Molecular FormulaC14H18N+
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESCC1(C[N+](=CC=C1C2=CC=CC=C2)C)C
InChIInChI=1S/C14H18N/c1-14(2)11-15(3)10-9-13(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3/q+1
InChIKeySMZKEAJMLGARFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium (CAS 101418-92-2): A Non-Oxidizable MPDP+ Analog for Neurodegeneration Research


4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium (commonly designated 3,3-dimethyl-MPDP+ or 3,3-DM-MPDP+) is a synthetic quaternary pyridinium compound belonging to the MPTP/MPP+ neurotoxin analog class [1]. It is structurally defined as the 3,3-dimethyl analogue of 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), the primary monoamine oxidase (MAO)-generated metabolite of the dopaminergic neurotoxin MPTP [2]. The geminal dimethyl substitution at the 3-position renders the compound incapable of undergoing further oxidation to the fully aromatic 1-methyl-4-phenylpyridinium (MPP+) species, making it an essential tool for disentangling the specific toxicological contributions of the 2,3-dihydropyridinium intermediate from those of the terminal pyridinium metabolite [3].

Why Substituting 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium with MPDP+ or MPP+ Compromises Mechanistic Dissection


Employing generic MPDP+ or MPP+ instead of 3,3-DM-MPDP+ fundamentally confounds experimental interpretation of MPTP's bioactivation cascade. Unlike 3,3-DM-MPDP+, native MPDP+ is redox-labile and can undergo disproportionation or enzymatic oxidation to generate MPP+, the terminal mitochondrial complex I inhibitor [1]. Similarly, MPP+ directly recapitulates the final toxic step but completely bypasses the intermediate dihydropyridinium stage. The 3,3-dimethyl substitution on 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium serves as a metabolic blockade, permanently preventing oxidation to the pyridinium oxidation state. This non-oxidizable property makes it the only compound in its class capable of isolating the toxicological and enzymatic interactions of the dihydropyridinium intermediate without contamination by downstream pyridinium-mediated effects [2].

Head-to-Head Quantitative Differentiation of 3,3-DM-MPDP+ from MPTP and MPP+


In Vivo Dopaminergic Neurotoxicity: 3,3-DM-MPDP+ Is 100-Fold Less Potent Than MPP+ Following Intranigral Infusion

In a direct head-to-head in vivo study, unilateral intranigral infusion of MPP+ into rats depleted striatal dopamine with a potency approximately 100 times greater than that of 3,3-DM-MPDP+ (and also MPTP). The two dimethyl MPDP+ cation analogs, including 3,3-DM-MPDP+, exhibited statistically indistinguishable low-level dopaminergic toxicity, while MPP+ was unequivocally the most potent species [1].

Parkinson's disease model dopaminergic neurotoxicity MPTP mechanism

Comparative Dopamine Depletion Magnitude: MPP+ Toxicity Exceeds 3,3-DM-MPDP+ by 2–3 Orders of Magnitude

When assessed 3 weeks after unilateral intranigral infusion in rats, MPP+ was found to be 2–3 orders of magnitude (i.e., 100- to 1,000-fold) more toxic than both MPTP and 3,3-DM-MPDP+ in depleting striatal dopamine and its metabolites. The target compound, a non-oxidizable analog of MPDP+, exhibited toxicity statistically indistinguishable from MPTP and far below that of MPP+ [1].

substantia nigra dopamine depletion comparative neurotoxicity

MAO Inactivation Kinetics: Identical Kinetic Constants for 3,3-DM-MPDP+ and MPDP+ Require β-Mercaptoethanol

3,3-DM-MPDP+ acts as a time-dependent inactivator of monoamine oxidase (MAO) with kinetic constants identical to those of native MPTP and MPDP+. However, this inactivation displays a critical mechanistic divergence: robust inactivation absolutely requires the presence of β-mercaptoethanol (β-ME), with an optimal concentration of 1.0 mM for both the inhibitor and the thiol cofactor. In the absence of β-ME, 3,3-DM-MPDP+ exhibits only mixed competitive-noncompetitive inhibition, whereas MPTP alone shows competitive inhibition [1].

monoamine oxidase enzyme inactivation kinetic constants

Partition Ratio Reduction: β-Mercaptoethanol Drops the MAO Inactivation Partition Ratio from >50 to ~1

The partition ratio for MAO inactivation by 3,3-DM-MPDP+ undergoes a dramatic, quantitative shift in the presence of β-ME. Without β-ME, the partition ratio (the number of substrate turnovers per inactivation event) is greater than 50. Addition of β-ME reduces this partition ratio to approximately one, signifying that nearly every turnover event results in enzyme inactivation [1]. This effect is not observed with glutathione, highlighting the exquisite specificity of the compound for the β-ME-induced conformational state.

partition ratio mechanism-based inactivation β-mercaptoethanol

Electrochemical Evidence: 3,3-Dimethyl Blockade Prevents Redox Cycling to the Pyridinium Species

Electrochemical characterization confirmed that 1,3,3-trimethyl-4-phenyl-2,3-dihydropyridinium salt is an excellent redox model for native MPDP+, sharing a very similar reduction potential. However, the geminal dimethyl substitution at the 3-position prevents the compound from undergoing the two-electron oxidation that converts MPDP+ into MPP+. Native MPDP+ has a reduction potential of –0.64 V (irreversible) and can disproportionate to MPP+ and MPTP; 3,3-DM-MPDP+ exhibits a comparable reduction potential but cannot be oxidized further to the pyridinium state [1].

redox potential electrochemistry non-oxidizable analog

Definitive Research Applications of 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium Based on Verified Differentiators


Isolating MAO-B Mechanism-Based Inactivation Without MPP+ Interference

Use 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium as a time-dependent MAO inactivator in the presence of 1.0 mM β-mercaptoethanol to achieve a partition ratio of ~1 [1]. This enables active-site titration of MAO-B without the confounding oxidation of the inhibitor to MPP+, which would introduce mitochondrial toxicity and oxygen radical formation. The identical kinetic constants between 3,3-DM-MPDP+ and MPTP ensure mechanistic relevance while the non-oxidizable nature guarantees experimental purity.

In Vivo Negative Control for MPP+-Mediated Nigrostriatal Degeneration Studies

Employ 3,3-DM-MPDP+ as a non-oxidizable negative control in rodent intranigral infusion models. At doses where MPP+ depletes striatal dopamine by 75–100%, 3,3-DM-MPDP+ causes negligible depletion (equivalent to MPTP at the highest dose), proving that the dihydropyridinium intermediate alone is not the primary neurotoxic species [2]. This 100- to 1,000-fold toxicity differential provides a validated control for studies testing MPP+ sequestration, efflux, or detoxification strategies.

Redox Probing of Mitochondrial Dihydropyridinium Interactions Without Pyridinium Contamination

Utilize 3,3-DM-MPDP+ in isolated mitochondrial preparations to study the redox behavior of the dihydropyridinium cation. Its reduction potential closely matches that of MPDP+ (–0.64 V range) [3], but the 3,3-dimethyl substitution irreversibly blocks oxidation to MPP+. This eliminates the risk of MPP+ accumulation, which would otherwise inhibit complex I and confound measurements of dihydropyridinium-specific effects on mitochondrial electron transport, ROS generation, and permeability transition.

Structure–Activity Studies of MAO Activation by Thiol Cofactors

Exploit the unique β-ME dependence of 3,3-DM-MPDP+ to dissect the structural requirements for thiol-induced conformational activation of MAO. Since the compound only achieves mechanism-based inactivation when β-ME is present (partition ratio drops from >50 to ~1) and does not respond to glutathione, it serves as a specific probe for the β-ME-binding allosteric site [1]. This enables screening of thiol-mimetic small molecules that recapitulate the activation without the reducing activity of free thiols.

Quote Request

Request a Quote for 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.